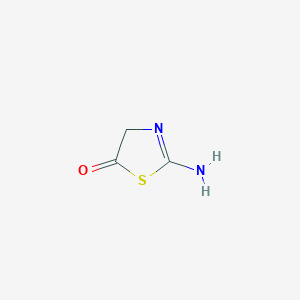

5(4H)-Thiazolone, 2-amino-

概要

説明

2-Amino-4H-chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have been used in the synthesis of a variety of structural alterations in the synthesis of pyrimidine-based compounds .

Synthesis Analysis

The synthesis of 2-amino-4H-chromenes can be achieved through various methods. One such method involves the catalyst-free synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile through the Knoevenagel-Michael sequential reaction .Molecular Structure Analysis

The molecular structure of similar compounds like 2-amino-5-nitropyridine-2,4-dinitrophenol has been elucidated by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

2-Amino-4H-chromenes can undergo various chemical reactions. For instance, they can undergo aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids and similar compounds can be determined by various methods, including volumetric and viscometric approaches .科学的研究の応用

Antibacterial Activity

2-Aminothiazol-5(4H)-one and its derivatives have demonstrated significant antibacterial properties. Researchers have synthesized Schiff bases derived from 2-aminothiazole-4-carboxylate, which exhibit promising antibacterial activity against multidrug-resistant strains . Specifically, compounds 2a and 2b showed substantial antibacterial potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, respectively. These findings suggest that 2-aminothiazol-5(4H)-one derivatives could serve as effective antibacterial agents.

Antifungal Activity

The same synthesized compounds also exhibit antifungal properties. Compound 2b, for instance, displayed maximum antifungal potential against Candida glabrata, outperforming the reference drug nystatin. Additionally, Candida albicans showed sensitivity to compound 2a. These findings highlight the compound’s potential as an antifungal agent .

Nanoscale Pigments for Printing Paper

Researchers have explored the use of 2-aminothiazol-5(4H)-one derivatives as coloring materials for nanoscale pigments. These pigments were prepared using a grinding high-energy ball-milling technique. The compound’s thiazole moiety contributes to its color properties, making it suitable for applications in printing paper .

Multicomponent Synthesis of Pyrimidine Derivatives

An efficient, catalyst-free synthesis method has been developed for 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. This multicomponent reaction involves 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and various aldehydes. The resulting pyrimidine derivatives hold promise for pharmaceutical applications .

Potential as UDP-N-acetylmuramate/l-alanine Ligase Antagonists

Docking studies revealed that 2-aminothiazol-5(4H)-one derivatives interact with the target enzyme UDP-N-acetylmuramate/l-alanine ligase. Compound 2b exhibited the highest binding affinity. These findings suggest that these compounds could act as antagonists against this enzyme, potentially impacting cell wall biosynthesis .

作用機序

Target of Action

The primary targets of 2-Aminothiazol-5(4H)-one are UDP-N-acetylmuramate/L-alanine ligase and 5-lipoxygenase (5-LOX) . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of leukotrienes, respectively .

Mode of Action

2-Aminothiazol-5(4H)-one interacts with its targets through protein-ligand interactions . The compound has been shown to have a strong binding affinity for UDP-N-acetylmuramate/L-alanine ligase, acting as an antagonist . It also inhibits 5-LOX, potentially through competitive inhibition .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. By inhibiting UDP-N-acetylmuramate/L-alanine ligase, it disrupts bacterial cell wall synthesis . Its inhibition of 5-LOX affects the biosynthesis of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of UDP-N-acetylmuramate/L-alanine ligase by 2-Aminothiazol-5(4H)-one can lead to antibacterial effects, as it disrupts bacterial cell wall synthesis . Its inhibition of 5-LOX can have anti-inflammatory effects, as it disrupts the biosynthesis of pro-inflammatory leukotrienes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-4H-1,3-thiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAWYVYKAFROJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(4H)-Thiazolone, 2-amino- | |

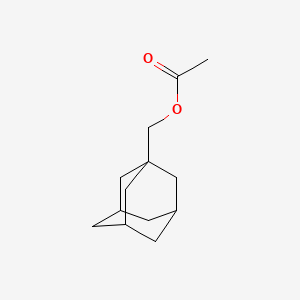

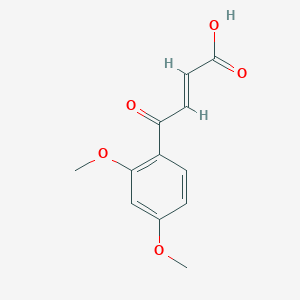

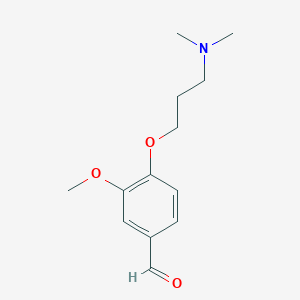

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

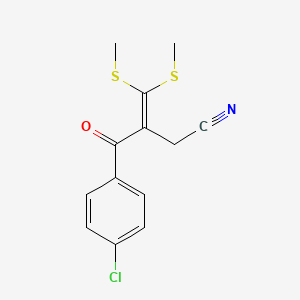

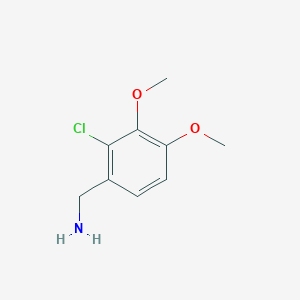

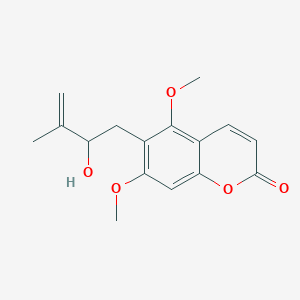

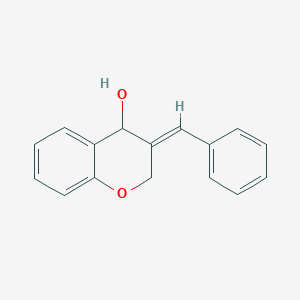

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)

![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)

![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)